Erucin
Overview
Description
Erucin, also known as 4-methylthiobutyl isothiocyanate, is a dietary isothiocyanate found in cruciferous vegetables such as arugula (Eruca sativa). It is structurally related to sulforaphane, another well-known isothiocyanate. This compound has gained attention for its potential anticancer properties and is considered a promising chemopreventive nutraceutical .
Mechanism of Action
Erucin, a natural isothiocyanate found in rocket salads (Eruca sativa), has been associated with various health benefits, particularly in cancer prevention . This article will delve into the mechanism of action of this compound, exploring its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound’s primary targets appear to be the mitochondrial KATP channels and cell growth regulation pathways . These targets play crucial roles in cellular function and survival. The modulation of mitochondrial KATP channels is a pharmacological strategy known to promote cardioprotective effects . On the other hand, the regulation of cell growth involves processes such as apoptosis and cell cycle arrest .
Mode of Action
This compound interacts with its targets in several ways. It has been shown to exert cardioprotective effects through the modulation of mitochondrial KATP channels . This interaction leads to a depolarizing effect, which in turn reduces calcium entry and preserves mitochondrial integrity . In terms of cell growth regulation, this compound induces apoptosis and cell cycle arrest . It also modulates phase I, II, and III detoxification, induces ROS mechanisms, and regulates androgen receptor pathways .
Biochemical Pathways
This compound affects several biochemical pathways. It modulates phase I, II, and III detoxification, which are crucial for the metabolism and elimination of xenobiotics and endogenous compounds . It also induces ROS mechanisms, which are involved in cell signaling and homeostasis . Furthermore, it regulates androgen receptor pathways, which play a role in the development and progression of certain types of cancer .
Pharmacokinetics
seeds . This suggests that the bioavailability of this compound could be influenced by factors such as the method of food preparation and individual differences in metabolism.
Result of Action
This compound’s action results in significant molecular and cellular effects. It has been found to inhibit cell proliferation in a concentration-dependent manner . It induces apoptosis and autophagy, preventing intracellular ROS generation and promoting the expression of key antioxidant genes . It also halts cell migration, invasion, and colony formation . In the context of cardiovascular health, this compound has been shown to exert cardioprotective effects against ischemia/reperfusion damage .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the consumption of cruciferous vegetables, which are rich in this compound, has been associated with a reduced risk of developing various types of cancer . This suggests that dietary habits can influence the action of this compound. Additionally, the effects of this compound can be modulated by factors such as the presence of inflammation or high glucose concentrations .
Biochemical Analysis
Biochemical Properties
Erucin plays a significant role in biochemical reactions. It acts as a hydrogen sulfide (H2S) donor, which is a gaseous signaling molecule involved in various physiological processes . The biochemical mechanisms associated with the protective effect of this compound on the endothelium have been investigated .
Cellular Effects
This compound has been found to exert profound effects on various types of cells and cellular processes. In human umbilical vein endothelial cells (HUVECs), this compound demonstrated anti-inflammatory effects . In triple-negative breast cancer (TNBC) cells, this compound inhibited cell proliferation, migration, invasion, and colony formation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It induces apoptosis and autophagy in TNBC cells . Additionally, this compound prevents intracellular reactive oxygen species (ROS) generation, promoting the expression of key antioxidant genes .
Temporal Effects in Laboratory Settings
Its anti-inflammatory and anticancer effects have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Its beneficial effects at certain concentrations have been observed in in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its role as an H2S donor . H2S is involved in a wide range of physiological processes, including inflammation and vasodilation .
Transport and Distribution
As an H2S donor, it is likely to be involved in processes regulated by H2S signaling .
Subcellular Localization
Given its role as an H2S donor, it is likely to be involved in various cellular compartments where H2S signaling occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Erucin can be synthesized through the enzymatic hydrolysis of glucothis compound, a glucosinolate present in Eruca sativa seeds. The hydrolysis is catalyzed by the enzyme myrosinase, which converts glucothis compound into this compound under mild conditions .
Industrial Production Methods
Industrial production of this compound involves the extraction of glucothis compound from Eruca sativa seeds followed by enzymatic hydrolysis. The process typically includes steps such as seed grinding, extraction with solvents, and enzymatic treatment to produce this compound in high yields .
Chemical Reactions Analysis
Types of Reactions
Erucin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulforaphane, another isothiocyanate with potent anticancer properties.
Substitution: This compound can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce this compound.
Substitution: Nucleophiles such as amines or thiols can react with this compound under basic conditions to form substituted products.
Major Products Formed
Sulforaphane: Formed through oxidation of this compound.
This compound Sulfoxide: Formed through reduction of this compound.
Substituted Isothiocyanates: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Comparison with Similar Compounds
Erucin is structurally and functionally similar to other isothiocyanates, such as:
Sulforaphane: Both compounds are derived from glucosinolates and exhibit potent anticancer properties.
Phenethyl Isothiocyanate: Another isothiocyanate with anticancer properties, but with a different structure and mechanism of action compared to this compound.
Benzyl Isothiocyanate: Known for its antimicrobial and anticancer activities, benzyl isothiocyanate differs from this compound in its chemical structure and specific biological effects.
This compound’s uniqueness lies in its ability to release hydrogen sulfide (H2S), which contributes to its anticancer and anti-inflammatory activities .
Properties
IUPAC Name |
1-isothiocyanato-4-methylsulfanylbutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS2/c1-9-5-3-2-4-7-6-8/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQDGXUYTSZGOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196117 | |
Record name | Erucin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow liquid; Penetrating raddish-like aroma | |
Record name | 4-(Methylthio)butyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1870/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
very slightly, Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |
Record name | Erucin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033764 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 4-(Methylthio)butyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1870/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.080-1.086 (20°) | |
Record name | 4-(Methylthio)butyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1870/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4430-36-8 | |
Record name | Erucin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4430-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Erucin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erucin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Erucin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ERUCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTE370DL3U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Erucin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033764 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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